

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine crystal structure analysis

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Compound of Interest

Compound Name: 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

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An In-Depth Technical Guide to the Crystal Structure Analysis of **6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine**

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Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal growth, and detailed structural analysis of **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** (C₁₀H₁₁N₅O). Triazine derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumour and antimicrobial effects[1][2][3]. Understanding the precise three-dimensional atomic arrangement and intermolecular interactions of this compound is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the experimental protocols for obtaining single crystals, the methodology of single-crystal X-ray diffraction (SC-XRD), and a thorough interpretation of the resulting crystallographic data, including molecular geometry and supramolecular assembly through hydrogen bonding.

Introduction to the Target Compound

6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a small organic molecule featuring a central 1,3,5-triazine ring substituted with two amino groups and a 4-methoxyphenyl group. The structural rigidity of the triazine core, combined with the hydrogen bonding capabilities of the diamino groups and the electronic properties of the methoxyphenyl substituent, makes it a compelling candidate for biological investigation. The primary and most definitive method for elucidating the exact spatial arrangement of atoms and molecules in a solid state is single-crystal X-ray diffraction (SC-XRD)[4][5]. This technique provides unparalleled insight into bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing, which in turn influence the material's physicochemical properties such as solubility and stability.

Physicochemical Properties:

- Molecular Formula: C₁₀H₁₁N₅O[1][6]
- Molecular Weight: 217.23 g/mol [6][7]
- Appearance: Colorless, plate-like crystals[1][2]
- Melting Point: 231-235 °C[6]

Synthesis and Crystallization

The successful analysis by SC-XRD is critically dependent on the quality of the single crystal. The protocol below outlines a reliable method for both the preparation of the compound and the subsequent growth of diffraction-quality crystals.

Rationale for Crystallization Strategy

The chosen method is slow evaporation from a moderately saturated solution. This technique is favored for many organic compounds for several key reasons:

- **Minimizing Nucleation:** Slow solvent evaporation restricts the number of nucleation sites where crystal growth begins. Fewer sites lead to the growth of larger, more well-defined crystals rather than a polycrystalline powder[8].
- **Ensuring Structural Order:** The slow, near-equilibrium process allows molecules to arrange themselves into the most thermodynamically stable, ordered lattice structure. Rapid

precipitation, in contrast, can trap solvent molecules and introduce defects, degrading diffraction quality.

- Solvent Selection: Methanol is chosen as it is a solvent in which the compound is moderately soluble at elevated temperatures and less soluble at room temperature, providing the necessary solubility gradient for crystallization upon cooling and evaporation[1][2].

Experimental Protocol: Crystal Growth

This protocol is adapted from established procedures for obtaining high-quality single crystals of the title compound[1][2].

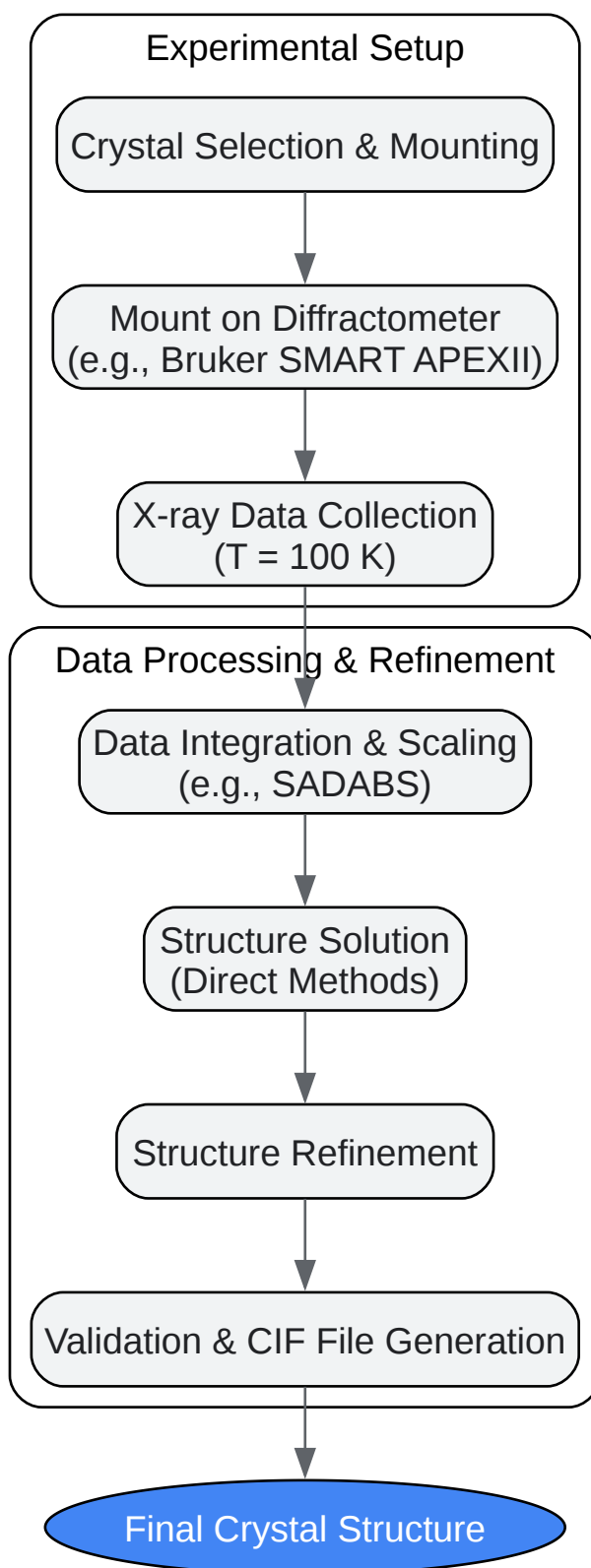
- Dissolution: Weigh 32 mg of **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** and transfer it to a clean 50 mL Erlenmeyer flask.
- Solvent Addition: Add 20 mL of methanol to the flask.
- Heating: Gently warm the mixture on a water bath with stirring until the solid is completely dissolved, creating a clear, homogenous solution.
- Filtration (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed glass frit or a cotton plug into a clean crystallization vessel (e.g., a small beaker or vial).
- Slow Cooling & Evaporation: Cover the vessel with perforated parafilm to allow for slow solvent evaporation. Place the vessel in a location free from mechanical vibrations and significant temperature fluctuations.
- Crystal Harvest: Allow the solution to stand undisturbed for several days. Colorless, plate-like crystals suitable for X-ray diffraction will form as the solution cools and the solvent evaporates[1][2].

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal[4][9]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The end-to-end process, from a harvested crystal to a refined structure, follows a well-defined workflow.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal (approx. $0.73 \times 0.49 \times 0.15$ mm) is carefully selected under a microscope and mounted on a cryoloop[1].
- **Data Acquisition:** The crystal is placed on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and cooled to 100 K to minimize thermal vibrations of the atoms[1][2].
- **X-ray Generation:** Monochromatic X-rays (Mo K α radiation, $\lambda = 0.71073$ Å) are directed at the crystal.
- **Diffraction Pattern Collection:** The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
- **Data Processing:** The collected intensities are integrated, corrected for absorption effects (e.g., using a multi-scan method like SADABS), and scaled[1].
- **Structure Solution:** The phase problem is solved using direct methods to generate an initial electron density map and atomic model.
- **Structure Refinement:** The atomic positions and displacement parameters are refined using a full-matrix least-squares on F^2 method. Hydrogen atoms are typically located in a difference Fourier map and refined freely[1][2]. The quality of the final model is assessed by the R-factor (R_{int}), which should be low (e.g., 0.024) for good quality data[1].

Results: Crystal Structure and Supramolecular Assembly

The analysis yields a detailed picture of the compound's solid-state structure, from the individual molecule's conformation to its arrangement in the crystal lattice.

Crystallographic Data Summary

The crystallographic parameters for **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** have been determined at 100 K and are summarized below[1][2].

Parameter	Value
Chemical Formula	C ₁₀ H ₁₁ N ₅ O
Formula Weight	217.24 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.4340 (2)
b (Å)	10.0355 (3)
c (Å)	14.6803 (4)
β (°)	114.191 (1)
Volume (Å ³)	999.03 (5)
Z (molecules/unit cell)	4
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	100
Final R ₁ [I > 2σ(I)]	0.041
wR ₂ (all data)	0.121

Molecular Structure

The asymmetric unit contains one molecule of the compound. The central 1,3,5-triazine ring is essentially planar. A key conformational feature is the dihedral angle between this triazine ring and the attached benzene ring, which is 10.39 (4)°^{[1][2]}. This slight twist indicates that the molecule is not perfectly planar across its entire aromatic system.

Caption: 2D schematic of the title compound with atom numbering.

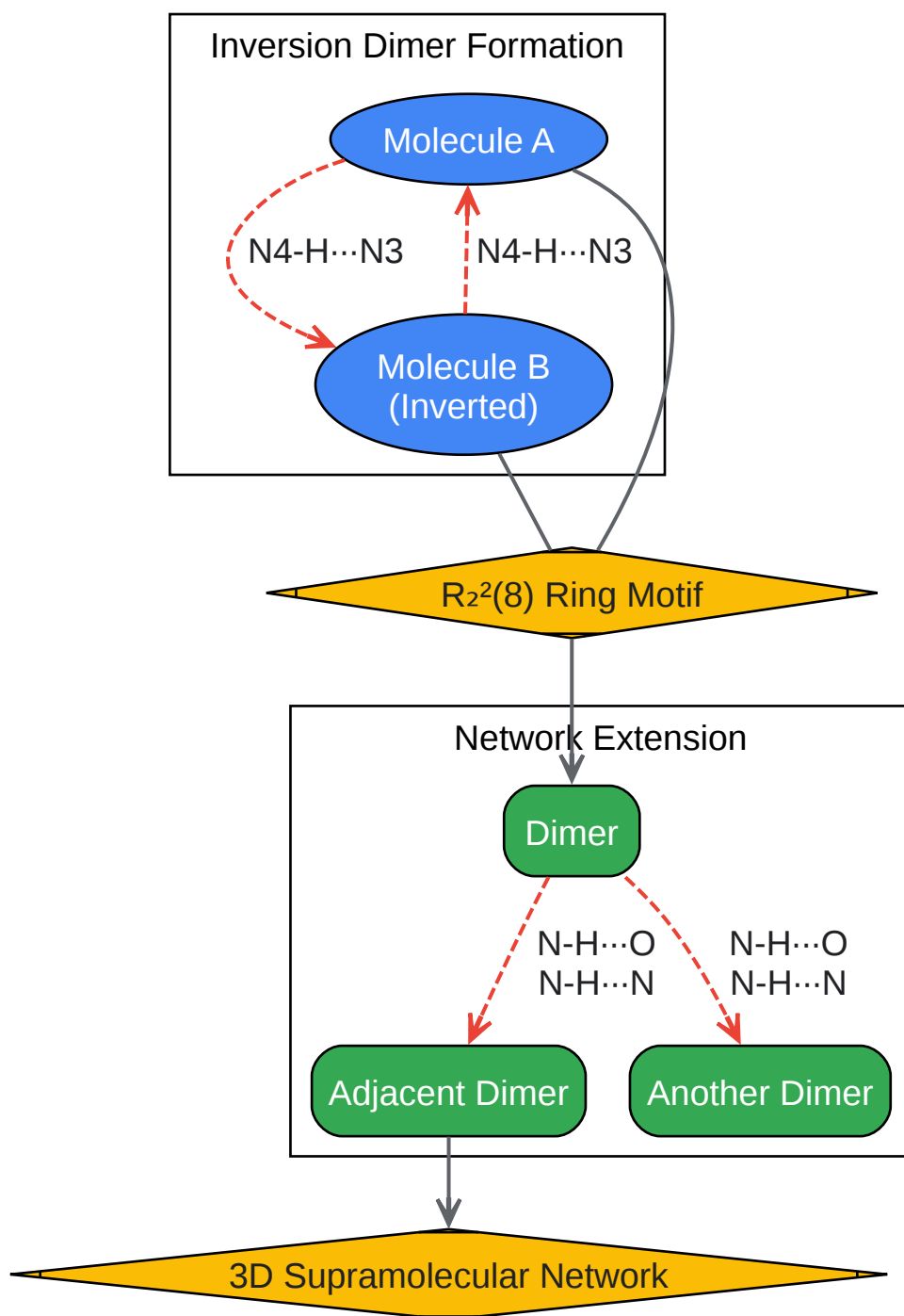
Supramolecular Assembly and Hydrogen Bonding

In the crystal, individual molecules do not exist in isolation but are organized into a complex three-dimensional network through specific intermolecular hydrogen bonds. This packing is

crucial for the stability of the crystal.

The dominant interaction involves pairs of molecules forming inversion dimers through a set of N—H...N hydrogen bonds. Specifically, the N4 amino group of one molecule donates a hydrogen to the N3 atom of a neighboring molecule (and vice-versa), creating a classic R₂²(8) ring motif[1][2].

These dimers are then further linked into a three-dimensional network by additional hydrogen bonds, including N—H...O and N—H...N interactions, effectively stitching the dimers together[1][2].



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Caption: Hydrogen bonding hierarchy in the crystal lattice.

Key Hydrogen Bond Parameters^[1]

Donor (D) — H ... Acceptor (A)	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N4—H4A ... N3	0.894(16)	2.077(16)	2.9708(12)	177.4(14)
N4—H4B ... O1	0.879(16)	2.189(15)	3.0196(11)	157.3(14)
N2—H2B ... N5	0.878(14)	2.258(14)	3.1291(11)	172.1(12)

The strong, linear N4—H4A...N3 interaction is characteristic of the robust R₂²(8) motif, providing the primary structural scaffold.

Conclusion

The single-crystal X-ray diffraction analysis of **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** provides definitive and high-resolution structural information. The molecule adopts a nearly planar conformation and packs in the solid state to form a stable, three-dimensional network governed by a hierarchy of specific N—H...N and N—H...O hydrogen bonds. The formation of a distinct R₂²(8) hydrogen-bonded dimer is the primary supramolecular synthon. This detailed structural knowledge is invaluable for the fields of medicinal chemistry and materials science, as it provides a foundational understanding for designing novel triazine derivatives with tailored biological activities and optimized physicochemical properties.

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